FK-788

IP Receptor Agonist Platelet Aggregation Beraprost

Generic IP agonists exhibit variable off-target activity at EP1/EP3/DP/TP receptors, compromising experimental reproducibility. FK-788 is a rigorously characterized diphenylcarbamate IP agonist with validated selectivity across the entire human prostanoid receptor family, ensuring IP-mediated pharmacology without confounding effects. Key advantages: • IC50 18 nM at human IP receptor with anti-aggregatory activity confirmed in platelet assays. • 56% oral bioavailability and 4.3 h half-life in rats for chronic oral dosing models. • Consistent ≥98% purity with full analytical documentation for DMPK benchmark studies.

Molecular Formula C26H25NO6
Molecular Weight 447.5 g/mol
CAS No. 227951-89-5
Cat. No. B1243076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK-788
CAS227951-89-5
SynonymsFK-788
Molecular FormulaC26H25NO6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1CC(CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O
InChIInChI=1S/C26H25NO6/c28-24(29)17-32-23-13-7-8-19-16-26(31,15-14-22(19)23)18-33-25(30)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-13,31H,14-18H2,(H,28,29)/t26-/m1/s1
InChIKeyUZJAIYJXBYWENR-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FK-788 IP Agonist Procurement Guide


FK-788 (CAS 227951-89-5) is a diphenylcarbamate derivative that functions as a highly potent and selective agonist of the prostacyclin (IP) receptor [1]. This compound is a synthetic, non-prostanoid prostacyclin mimetic with a tetrahydronaphthalene scaffold, developed to overcome the metabolic and chemical instability of natural prostacyclin (PGI2) [2]. Its unique pharmacophore is designed for high IP receptor binding affinity and selectivity over other prostanoid receptor subtypes [2].

Research Target IP receptor signaling and prostanoid pathway studies
Scaffold Non-prostanoid tetrahydronaphthalene with reported metabolic stability
In Vivo Fit Oral exposure profile reported in rodent models

FK-788 Selection Rationale


Generic substitution among prostacyclin (IP) receptor agonists is scientifically unsound due to profound structural diversity and the critical importance of prostanoid receptor subtype selectivity [1]. Many IP agonists exhibit significant off-target activity at other prostanoid receptors (e.g., EP1, EP3, DP, TP), leading to divergent physiological and adverse effect profiles. FK-788's value proposition is precisely defined by its unique combination of high IP receptor potency and exceptional selectivity over the entire human prostanoid receptor family, a profile not uniformly shared by other in-class compounds [2]. Furthermore, differences in oral bioavailability, metabolic stability, and formulation compatibility directly impact experimental design and clinical translatability, making a well-characterized, selective tool like FK-788 essential for reproducible research [1].

Sel. Prostanoid receptor selectivity profiles differ significantly; off-target activity at EP, DP, or TP receptors may confound study endpoints.
PK Oral bioavailability and metabolic stability vary across IP agonists; in vivo exposure levels may not transfer directly without validation.
Assay Functional potency in platelet aggregation or tissue models is compound-specific; comparator-based expectations may shift experimental outcomes.

FK-788 Comparative Evidence


Anti-Platelet Aggregation vs. Beraprost

In a direct head-to-head functional assay using ADP-induced platelet aggregation in human platelet-rich plasma (PRP), FK-788 was found to be 3-fold less potent than the prostacyclin analog beraprost . This quantifies FK-788's relative functional activity in a therapeutically relevant human ex vivo model, defining its pharmacological niche as a more moderate and potentially better-tolerated IP agonist.

Anti-Platelet vs. Beraprost
Data to verify
FK-788 IC50 0.081 μM; beraprost 3‑fold more potent
Supports functional IP activity comparison in human PRP
Head‑to‑head ADP‑induced aggregation; reported data
IP Receptor Agonist Platelet Aggregation Beraprost Human PRP

IP vs. EP3 Receptor Selectivity

Binding affinity profiling across the human prostanoid receptor family reveals a significant selectivity window for FK-788. Its Ki for the IP receptor is 20 nM, whereas its pKi for the EP3 receptor corresponds to a Ki of approximately 8.1 μM, representing a >400-fold selectivity for IP over EP3 [1]. This contrasts sharply with many earlier prostacyclin analogs that exhibited poor selectivity profiles.

IP vs. EP3 Selectivity
Cross‑study comparable
>400‑fold higher IP affinity (Ki 20 nM vs. EP3 ~8.1 μM)
Supports IP‑selective pathway interpretation
Recombinant human prostanoid receptor binding assay
IP Receptor Prostanoid Receptor Selectivity Binding Affinity

Oral Pharmacokinetics in Rat

FK-788 demonstrates favorable oral pharmacokinetic properties in rats, with a high oral bioavailability of 56% and a long half-life (t1/2) of 4.3 hours [1]. This contrasts with many prostacyclin analogs that suffer from poor oral absorption or rapid clearance, making FK-788 a more suitable tool for in vivo studies requiring sustained drug exposure after oral dosing.

Oral PK in Rat
Reported
Bioavailability 56%, t1/2 4.3 h
Supports oral dosing design for rodent models
Male SD rats, 10 mg/kg oral; Hattori et al.
Oral Bioavailability Pharmacokinetics Half-Life Rat Model

Full Prostanoid Receptor Selectivity

Comprehensive screening against all members of the human prostanoid receptor family (EP1, EP2, EP3, EP4, DP, FP, IP, and TP) confirmed that FK-788 exhibits high selectivity for the IP receptor [1]. While exact Ki values for all subtypes are not publicly tabulated in a single source, the primary publication states selectivity for human IP over all other family members, a key differentiator from non-selective agonists [1].

Full Prostanoid Selectivity
Class‑level inference
IP selective over EP1‑4, DP, FP, TP; no significant off‑target activity reported
Class‑level selectivity context requires per‑assay verification
Comprehensive screen; exact Ki values not fully tabulated
IP Receptor Prostanoid Receptor Family Selectivity Profile Off-Target Activity

Metabolic Stability vs. New Derivatives

A dedicated metabolism study identified the major metabolic pathway of FK-788 and demonstrated that a newly designed analog (compound 7c) was equipotent but metabolically more stable than FK-788 . This positions FK-788 as a well-characterized benchmark compound for evaluating next-generation IP agonists and understanding the SAR of metabolic stability in this chemical series.

Metabolic Stability vs. 7c
Cross‑study comparable
Equipotent to analog 7c; 7c is metabolically more stable
Benchmark reference for next‑generation IP agonists
In vitro stability SAR; reported data
Metabolic Stability Diphenylcarbamate Derivatives Structure-Activity Relationship PK Optimization

Patents for Body Fat Reduction and Blood Sampling

FK-788 is specifically named in patent applications as a prostacyclin receptor agonist for reducing body fat, where its class of compounds is demonstrated to activate lipolysis and increase glycerol production by adipocytes by 50-300% [1]. It is also claimed as an anti-platelet agent in a blood sampler device patent, underscoring its recognized utility in preventing platelet aggregation ex vivo [2].

Patent‑Cited Utilities
Class‑level inference
Named in patents for body fat reduction and blood sampling devices
Recognized tool for translational and industrial research
Lipolysis class effect 50‑300% glycerol increase; ex vivo anti‑platelet
Prostacyclin Receptor Agonist Lipolysis Body Fat Reduction Blood Sampler

FK-788 Research & Industrial Applications


In Vivo IP Receptor Studies

FK-788 is the preferred tool compound for investigating the physiological roles of the IP receptor in rodent models where oral dosing is required. Its 56% oral bioavailability and 4.3 h half-life in rats enable sustained systemic exposure after gavage, making it ideal for chronic disease models such as cardiovascular disease, thrombosis, or metabolic disorders [1]. Its high selectivity over other prostanoid receptors minimizes confounding off-target effects, ensuring that observed phenotypes are truly IP-mediated [2].

Platelet Aggregation & Thrombosis Research

For researchers studying platelet function and thrombus formation, FK-788 offers a well-characterized, moderately potent anti-aggregatory profile (IC50 18-81 nM) that is 3-fold less potent than beraprost . This makes it a valuable tool for dissecting IP-mediated platelet inhibition without the profound hypotension or bleeding risks associated with more potent analogs. Its inclusion in patents for blood sampling devices also validates its utility in preventing platelet activation during sample collection [3].

Metabolic Disease & Lipolysis Research

FK-788 is a validated tool for studying the role of IP receptor activation in adipose tissue biology. As a named agonist in patents claiming methods to reduce body fat and treat obesity-related diseases, it is suitable for investigating IP-mediated lipolysis [4]. Researchers can utilize FK-788 to probe the downstream signaling pathways involved in adipocyte function and to assess its potential in models of non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

Next-Gen IP Agonist Benchmarking

FK-788 serves as an essential reference standard for medicinal chemistry and DMPK groups developing improved IP agonists. Its well-documented metabolic liabilities provide a baseline against which the enhanced stability and PK properties of new chemical entities can be quantitatively compared . The compound's well-defined SAR and published optimization pathway make it an invaluable comparator for assessing the success of structural modifications aimed at blocking primary metabolic pathways.

Application
Selection Property
Validation Focus
IP receptor pathway studies in rodent models
Oral bioavailability and sustained systemic exposure
IP‑selective in vivo endpoints and disease‑model interpretation
Platelet function and thrombosis research
Moderate IP‑mediated anti‑aggregatory activity
Platelet inhibition endpoint monitoring, comparator‑context review
Adipose tissue and lipolysis pathway studies
IP‑mediated adipocyte signaling activation
Glycerol release and metabolic endpoint assays, NAFLD model context
Medicinal chemistry and DMPK comparator studies
Well‑characterized metabolic and PK profile
Stability and selectivity improvement benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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